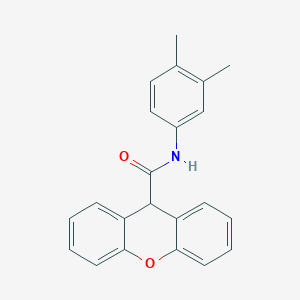

N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide

Description

N-(3,4-Dimethylphenyl)-9H-xanthene-9-carboxamide is a xanthene-derived carboxamide compound featuring a 3,4-dimethylphenyl substituent on the carboxamide group. The xanthene core consists of a dibenzopyran structure, which confers rigidity and planar aromatic characteristics, while the carboxamide group provides hydrogen-bonding capabilities.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c1-14-11-12-16(13-15(14)2)23-22(24)21-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)21/h3-13,21H,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJWLBDHICWFGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 3,4-dimethylaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The xanthene core can be oxidized to form xanthone derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Xanthone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted xanthene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide serves as a versatile building block in organic synthesis. It can undergo various reactions:

- Oxidation: Using agents like potassium permanganate to yield oxidized derivatives.

- Reduction: Employing lithium aluminum hydride to produce reduced forms.

- Substitution: The carboxamide group can be replaced with other functional groups, enhancing the compound's utility in synthesizing complex molecules.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Oxidized derivatives |

| Reduction | Lithium aluminum hydride | Reduced derivatives |

| Substitution | Various nucleophiles | Substituted derivatives |

Biology

In biological research, the compound is explored for its potential as a fluorescent probe . Its ability to emit fluorescence makes it suitable for imaging applications in cellular biology. Studies indicate that it can be used to visualize cellular processes due to its photostability and specific emission wavelengths.

Medicine

This compound has been investigated for its therapeutic properties:

- Anti-inflammatory Activity: It may inhibit specific enzymes involved in inflammatory pathways, providing potential treatment avenues for inflammatory diseases.

- Anticancer Properties: Preliminary studies suggest that it could induce apoptosis in cancer cells, making it a candidate for further cancer research.

Case Study 1: Fluorescent Imaging

A study demonstrated the use of this compound in live-cell imaging. The compound was successfully used to track cellular dynamics in real-time, showcasing its effectiveness as a fluorescent probe in biological systems .

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal highlighted the compound's ability to induce cell death in various cancer cell lines through apoptosis mechanisms. This finding opens avenues for developing new anticancer therapies based on this compound .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The xanthene core structure is known to interact with various biological targets, which may contribute to the compound’s observed biological activities.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The 3,4-dimethylphenyl group (target compound) is electron-donating, enhancing hydrophobicity and steric hindrance compared to the electron-withdrawing cyano group in the 2-cyanophenyl analog .

- Flexibility vs.

- Steric Bulk : The 1-phenylethyl substituent creates greater steric hindrance than the planar 3,4-dimethylphenyl group, which could impact binding to biological targets.

Physical Properties

Key Trends :

Activity Trends in Xanthene Derivatives

- Antiviral and Anti-inflammatory Potential: Xanthene derivatives, such as the tetramethyl-xanthene-dione in , exhibit antiviral and anti-inflammatory activities attributed to their planar aromatic cores and substituent-driven interactions . The 3,4-dimethylphenyl group may enhance membrane permeability and target binding via hydrophobic interactions.

- Comparison with Acridine Analogs : Acridine-carboxamide derivatives () show alkyl chain length-dependent activity, with longer chains improving DNA intercalation . The rigid xanthene core in the target compound may favor different mechanisms, such as enzyme inhibition.

Structure-Activity Relationships (SAR)

- Hydrophobicity : The 3,4-dimethylphenyl group’s high LogP may improve blood-brain barrier penetration but reduce solubility.

- Steric Effects : Dimethyl substituents may limit binding to shallow protein pockets compared to smaller groups like methoxyethyl.

Computational and Crystallographic Insights

Biological Activity

N-(3,4-Dimethylphenyl)-9H-xanthene-9-carboxamide is a compound belonging to the xanthene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Overview of Xanthene Derivatives

Xanthene derivatives are known for their various pharmacological properties, including antimicrobial , anticancer , and anti-inflammatory activities. The structural characteristics of these compounds play a crucial role in their biological efficacy. The presence of specific functional groups often enhances their interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of xanthene derivatives. For instance:

- Compound Efficacy : A derivative similar to this compound demonstrated significant inhibition against hepatocellular carcinoma (Hep G2) cells with an IC50 value of .

- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer cell survival.

Anti-inflammatory Activity

Xanthene derivatives have also shown promise as anti-inflammatory agents:

- Inhibition of COX-2 : Certain xanthene derivatives exhibited potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. For example, one compound showed an IC50 of for COX-2 inhibition .

- Selectivity : The selectivity for COX-2 over COX-1 is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the xanthene structure can significantly impact biological activity:

- Hydroxyl Groups : The presence of hydroxyl groups at specific positions on the xanthene ring enhances antibacterial activity .

- Dimethyl Substitution : The 3,4-dimethyl substitution on the phenyl group appears to optimize the binding affinity to biological targets, enhancing both anticancer and anti-inflammatory activities.

Case Studies

- Antimicrobial Activity : A study evaluated various xanthone derivatives against fungal strains such as Candida albicans and Aspergillus fumigatus. Compounds similar to this compound were found to exhibit moderate antifungal activity, with minimum inhibitory concentrations (MIC) ranging from to .

- Fluorescent Probes : Xanthene derivatives have been utilized as fluorescent probes in biological imaging due to their photostability and brightness. This application underscores their versatility beyond therapeutic uses .

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide, and what methodological optimizations improve yield?

The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with 3,4-dimethylaniline using carbodiimide-based reagents (e.g., DCC or EDC) and a catalytic base like DMAP in anhydrous dichloromethane or DMF. Key optimizations include:

- Strict temperature control (0–5°C during activation, room temperature for coupling) to minimize side reactions.

- Use of molecular sieves to scavenge water, improving amide bond formation efficiency.

- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Q. How can researchers validate the purity and structural integrity of this compound?

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to confirm >95% purity.

- Spectroscopy :

- ¹H/¹³C NMR : Verify resonance peaks for the xanthene core (aromatic protons at δ 6.5–8.0 ppm) and dimethylphenyl substituents (methyl groups at δ 2.2–2.5 ppm).

- HRMS : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₂₂H₂₁NO₂: 339.15 g/mol).

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with APEX3 software for high-resolution data .

- Structure Solution : Employ SHELXT for direct methods or SHELXD for charge-flipping to phase the structure .

- Refinement : SHELXL for anisotropic displacement parameters and validation of geometric restraints (e.g., bond lengths, angles). Tools like PLATON or checkCIF identify disorders or twinning .

- Visualization : ORTEP-3 for thermal ellipsoid plots and Mercury for intermolecular interaction analysis (e.g., π-π stacking of xanthene cores) .

Q. How do researchers reconcile contradictory biological activity data (e.g., anti-inflammatory vs. null effects) in mechanistic studies?

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm protein targets (e.g., COX-2 inhibition for anti-inflammatory activity).

- Fluorescence Quenching Assays : Monitor binding to serum albumin (e.g., BSA) via Stern-Volmer plots to assess nonspecific interactions that may mask therapeutic effects .

- Dose-Response Analysis : Perform IC₅₀ determinations across multiple cell lines to identify cell-type-specific responses .

Q. What advanced spectroscopic methods elucidate electronic transitions in the xanthene core?

- TD-DFT Calculations : Compare computed UV-Vis spectra (B3LYP/6-311+G(d,p)) with experimental data to assign transitions (e.g., π→π* in the xanthene system at ~350 nm).

- Fluorescence Lifetime Imaging (FLIM) : Characterize excited-state decay kinetics in cellular environments to assess probe utility .

Methodological Comparison Tables

Q. Table 1: Key Crystallographic Software for Structural Analysis

| Software | Function | Reference |

|---|---|---|

| SHELXL | Refinement, disorder modeling | |

| APEX3 | Data collection and integration | |

| PLATON | Validation of geometric parameters |

Q. Table 2: Common Biological Assays for Mechanism Studies

| Assay Type | Application | Reference |

|---|---|---|

| Fluorescence quenching | Protein-ligand binding affinity | |

| siRNA knockdown | Target validation in cellular pathways | |

| FLIM | Real-time intracellular tracking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.